4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c21-20(22,23)14-5-1-2-6-15(14)26-19(28)27-11-9-13(10-12-27)18-24-16-7-3-4-8-17(16)25-18/h1-8,13H,9-12H2,(H,24,25)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGFHZQOWVAIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole intermediate is then subjected to further reactions to introduce the piperidine ring and the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity has been explored in studies involving enzyme inhibition and receptor binding.
Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's stability and binding affinity, while the piperidine ring contributes to its overall structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Benzimidazole Cores
Table 1: Key Structural and Functional Comparisons
Key Observations:
Linker Variations: The target compound uses a carboxamide linker (CONH), whereas analogues like the methanone derivative in employ a ketone (CO). Carboxamides generally improve solubility and hydrogen-bonding capacity compared to ketones. Piperidine-amine derivatives (e.g., ) lack the trifluoromethylphenyl group, reducing lipophilicity and target specificity.
Substituent Effects: The 2-(trifluoromethyl)phenyl group in the target compound enhances binding to hydrophobic pockets in proteins, as seen in retinol-binding protein antagonists . Methoxy or trimethoxy substituents (e.g., ) improve pharmacokinetic profiles but may reduce metabolic stability compared to trifluoromethyl groups.
Biological Activity: Benzimidazole-phenylamide derivatives (e.g., ) exhibit antiviral activity, while piperidine-ketone analogues () target retinol-binding proteins. The target compound’s biological profile remains understudied but is hypothesized to align with kinase or protease inhibition due to its structural similarity to tubulin polymerization inhibitors (e.g., ).
Functional Analogues with Amide/Benzimidazole Motifs
Table 2: Functional Comparisons Based on Amide Linkages
Key Observations:
Amide vs. Thioamide/Thiazolidinone: Thioacetamide and thiazolidinone derivatives () exhibit distinct electronic properties due to sulfur inclusion, altering target selectivity.
Biological Targets :
- Tubulin inhibitors () rely on planar aromatic systems (e.g., cinnamides), whereas the target compound’s piperidine core may favor kinase or protease binding.
Biological Activity
The compound 4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide , often referred to as compound A , has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to elucidate the biological activity of compound A, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
Compound A is characterized by its complex structure, which includes a benzimidazole moiety linked to a piperidine ring through a carboxamide functional group. The trifluoromethyl group on the phenyl ring enhances lipophilicity and may influence biological interactions.
Research indicates that compound A exhibits significant activity as a modulator of the GABA-A receptor. This receptor is critical in mediating inhibitory neurotransmission in the central nervous system (CNS). The modulation of GABA-A receptors can lead to various therapeutic effects, including anxiolytic and anticonvulsant properties.
Key Findings:
- Positive Allosteric Modulation : Compound A acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing the receptor's response to its natural ligand, GABA. This mechanism has been linked to potential applications in treating anxiety disorders and epilepsy .
- Metabolic Stability : Studies have shown that compound A demonstrates improved metabolic stability compared to other similar compounds, which is crucial for developing effective pharmaceuticals with reduced hepatotoxicity .
Biological Activity Data
The following table summarizes the biological activities and findings associated with compound A:
| Activity | IC50/EC50 | Reference |
|---|---|---|
| GABA-A receptor modulation | EC50 = 90 nM | |
| Cytotoxicity against HepG2 cells | IC20 > 40 µM | |
| Antimycobacterial activity | MIC = 5.9 µM |
Case Study 1: GABA-A Modulation
In a study focusing on the modulation of the GABA-A receptor, compound A was shown to enhance receptor activity significantly. The study compared its effects with known PAMs and found that compound A maintained higher levels of parent compounds during metabolic studies, indicating its potential for therapeutic use without rapid degradation .
Case Study 2: Antimycobacterial Activity
Another investigation assessed the efficacy of compound A against Mycobacterium tuberculosis. The results indicated that it possesses notable antimycobacterial activity, with an MIC comparable to established treatments. This suggests that compound A could be further explored as a candidate for tuberculosis therapy .
Structure-Activity Relationship (SAR)
The SAR analysis of compound A reveals that modifications in the benzimidazole and piperidine moieties can significantly affect its biological activity. For instance:
- Substituting different groups on the trifluoromethyl phenyl ring alters lipophilicity and receptor affinity.
- Variations in the amide linkage can enhance or diminish metabolic stability and receptor interaction profiles.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via coupling reactions using HBTU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF with i-Pr2NEt as a base. Purification via silica gel chromatography (10–50% EtOAc in hexanes) achieves ~67% yield . Alternative routes involve refluxing intermediates in HBr/acetic acid to form the benzimidazole core, followed by carboxamide coupling .
- Key Variables : Solvent choice (DMF vs. THF), stoichiometry of coupling agents, and reaction time (e.g., 16 hours for amide bond formation) .
Q. How can structural integrity and purity be validated post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Confirm regiochemistry of the piperidine-carboxamide linkage (e.g., δ 5.83–5.77 ppm for piperidine protons) and absence of rotamers .
- ESI-MS/CHN Analysis : Verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 428.1) and elemental composition (C, H, N) within ±0.4% deviation .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >178°C) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Recommendations :
- Receptor Binding : Screen for dual histamine H1/H4 receptor antagonism using radioligand displacement assays (IC50 values) .
- Kinase Inhibition : Test selectivity against BET-family kinases via fluorescence polarization assays .
- Antimicrobial Activity : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the trifluoromethylphenyl moiety?
- Experimental Design :
- Analog Synthesis : Replace the 2-(trifluoromethyl)phenyl group with electron-deficient (e.g., 4-fluorophenyl) or bulky (e.g., 2-naphthyl) substituents .
- Biological Testing : Compare IC50 values in receptor binding assays to identify steric/electronic effects .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to analyze interactions with histamine H4 receptor active sites .
Q. What strategies resolve contradictions in solubility data across studies?
- Case Example : Discrepancies in DMSO solubility (e.g., 10 mM vs. 5 mM) may arise from polymorphic forms.
- Resolution : Conduct X-ray crystallography to identify dominant polymorphs. Use DSC (Differential Scanning Calorimetry) to correlate melting points (178–185°C) with solubility profiles .
- Alternative Solvents : Test co-solvents (e.g., PEG-400) for in vivo formulations .
Q. How can metabolic stability be assessed to prioritize analogs for in vivo studies?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
